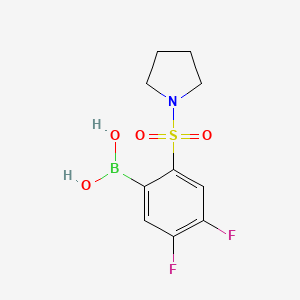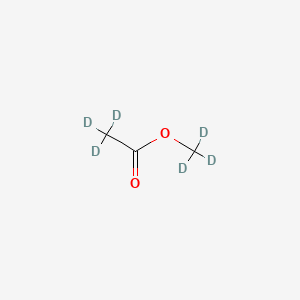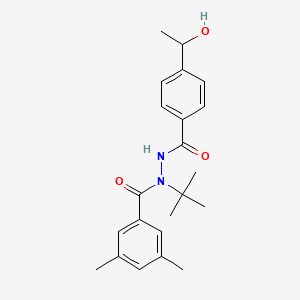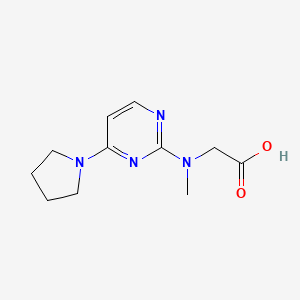
2,6-Dibromo-3-fluoroaniline
Descripción general
Descripción
2,6-Dibromo-3-fluoroaniline is a halogenated aniline compound . It has the chemical formula C6H4Br2FN and is commonly used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-3-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group . Quantum chemical calculations have been performed to analyze the optimized molecular structure, energies, and vibrational frequencies of similar compounds .Physical And Chemical Properties Analysis
2,6-Dibromo-3-fluoroaniline is a grey-purple to brown crystalline powder . Its molecular weight is 268.91 . More detailed physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Applications in Structural Analysis
Crystal and Molecular Structure Analysis 2,6-Dibromo-3-fluoroaniline and its derivatives have been studied for their crystal and molecular structures. The structure of 2,6-dibromo-3-chloro-4-fluoroaniline, for instance, has been determined, revealing monoclinic crystals and classical intra- and intermolecular hydrogen bonds, along with a series of dispersive halogen interactions in the crystal structure (Betz, 2015).
Applications in Spectroscopy and Chemical Analysis
Spectroscopic Property Analysis Quantum chemical calculations have been conducted to analyze the spectroscopic properties and nonlinear optical activity of 2,6-Dibromo-3-fluoroaniline derivatives. Studies involving Fourier transform infrared (FT-IR) and Raman spectra, along with calculations of molecular structure, energies, and vibrational analysis, highlight the substance's geometric structure and vibrational frequencies. The effects of various substituents on vibrational frequencies have also been explored (Eşme & Sagdinc, 2018).
Applications in Biodegradation
Biodegradation Studies Research on the degradation of fluoroanilines, such as 3-fluoroaniline, by specific bacterial strains (e.g., Rhizobium sp.) has been conducted. These studies not only reveal the pathways of biodegradation but also highlight the environmental relevance of fluoroanilines due to their extensive industrial applications and low natural biodegradability. The ability of certain bacterial strains to degrade fluoroanilines and the kinetics of this process provide insight into potential environmental and industrial applications (Zhao et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dibromo-3-fluoroaniline is the prostaglandin D2 receptor . This receptor plays a crucial role in mediating allergic reactions, including allergic rhinitis .
Mode of Action
2,6-Dibromo-3-fluoroaniline interacts with the prostaglandin D2 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor from triggering the usual response to prostaglandin D2 .
Biochemical Pathways
By blocking the prostaglandin d2 receptor, it likely disrupts the signaling pathways that lead to inflammation and other allergic responses .
Result of Action
By acting as an antagonist to the prostaglandin D2 receptor, 2,6-Dibromo-3-fluoroaniline can help to alleviate the symptoms of allergic rhinitis . This is achieved by preventing the receptor from triggering the usual inflammatory and allergic responses .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-3-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage conditions . Additionally, the compound’s efficacy could potentially be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations.
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dibromo-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQXIZQADYBANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)







